Cas no 2418717-27-6 ((5-Amino-3-iodo-2-methylphenyl)methanethiol)

(5-Amino-3-iodo-2-methylphenyl)methanethiol 化学的及び物理的性質
名前と識別子
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- 2418717-27-6
- (5-amino-3-iodo-2-methylphenyl)methanethiol
- EN300-26627202
- (5-Amino-3-iodo-2-methylphenyl)methanethiol
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- インチ: 1S/C8H10INS/c1-5-6(4-11)2-7(10)3-8(5)9/h2-3,11H,4,10H2,1H3
- InChIKey: SGEORBYVKSWYNW-UHFFFAOYSA-N
- SMILES: IC1=CC(=CC(CS)=C1C)N
計算された属性
- 精确分子量: 278.95787g/mol
- 同位素质量: 278.95787g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 131
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 27Ų
(5-Amino-3-iodo-2-methylphenyl)methanethiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26627202-1.0g |
(5-amino-3-iodo-2-methylphenyl)methanethiol |
2418717-27-6 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
Enamine | EN300-26627202-1g |
(5-amino-3-iodo-2-methylphenyl)methanethiol |
2418717-27-6 | 1g |
$0.0 | 2023-09-12 |
(5-Amino-3-iodo-2-methylphenyl)methanethiol 関連文献
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
(5-Amino-3-iodo-2-methylphenyl)methanethiolに関する追加情報
The Comprehensive Overview of (5-Amino-3-Iodo-2-Methylphenyl)Methanethiol (CAS No. 2418717-27-6)
(5-Amino-3-Iodo-2-Methylphenyl)Methanethiol, also known by its CAS registry number 2418717-27-6, is a unique organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its complex structure, which includes an aromatic ring substituted with amino, iodo, and methyl groups, along with a methanethiol functional group. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a subject of interest for both academic research and industrial applications.
The chemical structure of (5-Amino-3-Iodo-2-Methylphenyl)Methanethiol can be described as follows: the aromatic ring consists of six carbon atoms, with substituents at positions 2, 3, and 5. At position 2, there is a methyl group (-CH₃), which contributes to the molecule's hydrophobicity. At position 3, an iodine atom (-I) is attached, introducing halogen functionality and potentially influencing the molecule's electronic properties. At position 5, an amino group (-NH₂) is present, which can participate in hydrogen bonding and other intermolecular interactions. The methanethiol group (-CH₂SH) is attached to the aromatic ring via a methylene bridge (-CH₂-), providing thiol functionality to the compound.
Recent studies have highlighted the potential of (5-Amino-3-Iodo-2-Methylphenyl)Methanethiol in various applications. For instance, researchers have explored its role as a precursor in the synthesis of bioactive molecules. The presence of multiple functional groups makes this compound versatile in terms of reactivity and compatibility with different synthetic pathways. In particular, the amino group can act as a nucleophile in substitution reactions, while the thiol group can participate in thiolation or disulfide formation reactions.
In the context of drug discovery, (5-Amino-3-Iodo-2-Methylphenyl)Methanethiol has been investigated for its potential as an anti-tumor agent. Experimental data suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines, possibly due to its ability to modulate cellular signaling pathways or induce oxidative stress in malignant cells. Furthermore, the iodine substituent may enhance the compound's bioavailability or pharmacokinetic properties, making it a promising candidate for further preclinical studies.
From a materials science perspective, this compound has been studied for its potential as a building block in the synthesis of advanced materials such as conductive polymers or metalloorganic frameworks (MOFs). The sulfur atom in the methanethiol group can coordinate with metal ions, enabling the formation of stable metal-sulfur bonds that are essential for constructing MOFs with high surface area and porosity. Additionally, the aromatic ring provides structural rigidity and π-conjugation capabilities, which are desirable properties for applications in electronics or catalysis.
Recent advancements in synthetic chemistry have also led to more efficient methods for preparing (5-Amino-3-Iodo-2-Methylphenyl)Methanethiol. Traditionally, this compound was synthesized via multi-step processes involving Friedel-Crafts alkylation or acylation followed by substitution reactions to introduce the thiol group. However, modern approaches often utilize more streamlined methodologies such as Suzuki-Miyaura coupling or transition metal-catalyzed cross-coupling reactions. These methods not only improve yield but also enhance the overall sustainability of the synthesis process.
In terms of spectroscopic characterization, (5-Amino-3-Iodo-2-Methylphenyl)Methanethiol exhibits distinct absorption bands in UV-vis spectroscopy due to its conjugated aromatic system and electron-donating/withdrawing substituents. The presence of sulfur-containing functional groups also contributes to characteristic peaks in IR spectroscopy (e.g., S-H stretching vibrations). NMR spectroscopy provides further insights into the molecular structure by revealing signals corresponding to protons on the aromatic ring and methylene bridge.
The physical properties of this compound are influenced by its molecular weight (~300 g/mol), which contributes to moderate solubility in organic solvents such as dichloromethane or ethyl acetate. Its melting point (~100°C) and boiling point (~180°C under reduced pressure) make it suitable for purification via distillation or recrystallization techniques.
In conclusion, (5-Amino-3-Iodo-2-Methylphenyl)Methanethiol (CAS No. 2418717-27-6) is a multifaceted organic compound with diverse applications across various scientific disciplines. Its unique combination of functional groups renders it highly reactive and versatile for use in drug development and materials science research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry and technology.
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